Raxatrigine, chemically known as (5R)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-L-prolinamide, is a synthetic compound initially developed by GlaxoSmithKline as a potential therapeutic agent for neurological disorders. [] It is classified as a sodium channel blocker, specifically targeting the NaV subtypes. [] While initially investigated for its central nervous system activity, later research explored its potential in peripherally-mediated conditions. []
The molecular structure of Raxatrigine consists of a prolinamide core linked to a fluorobenzyloxyphenyl moiety. [] The presence of fluorine and amide groups suggests potential for hydrogen bonding interactions with biological targets. Detailed structural analysis, including bond lengths, angles, and conformations, is not available in the provided literature.
Raxatrigine Hydrochloride acts as a sodium channel blocker, primarily targeting voltage-gated sodium channels. [] While initially characterized as a selective inhibitor of the NaV1.3 subtype, further research suggests a broader activity profile, encompassing other NaV subtypes like NaV1.7. [] By blocking sodium channels, Raxatrigine Hydrochloride alters neuronal excitability and signal transmission. The specific binding site, affinity, and selectivity profile for different NaV subtypes require further investigation.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: